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Quantitative Comparison of NMDAR Activity

Compound Name
IC₅₀ (μM) for
NMDAR

Experimental Method & Notes

Ketamine ((R,S)-ketamine) 0.35 μM [1] Non-competitive antagonist; reference compound.

Deoxymethoxetamine
(DMXE)

0.679 μM [2] Data from patch-clamp recording on mouse

interneurons.

Methoxetamine (MXE) 0.524 μM [2] DMXE is an analogue of MXE, with a methyl group

replacing the methoxy group.

Detailed Experimental Protocols

The quantitative data in the table above were generated using the following key methodologies.

Patch-Clamp Electrophysiology on Mouse Interneurons [2]

This study provided the IC₅₀ values for DMXE, methoxetamine, and its metabolites.
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Primary Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of various

methoxetamine-related compounds on NMDARs.
Biological System: NMDAR-expressing cartwheel interneurons in the dorsal cochlear nucleus of

mice.
Key Reagents & Setup: Whole-cell voltage-clamp recordings were performed. NMDA was applied to

activate the receptors, and the test compounds were co-applied to measure their blocking effect.
Data Analysis: The concentration of the compound that reduced the NMDA-evoked current by 50%

was calculated as the IC₅₀ value.

Radioligand Binding Assay at the MK-801 Site [1]

This study provided the IC₅₀ and Ki values for ketamine and its metabolites, representing a standard method

for measuring receptor affinity.

Primary Objective: To assess the binding affinity of ketamine and its synthetic metabolites to the

NMDAR.
Molecular Target: The MK-801 binding site within the ion channel of the NMDAR.

Key Reagents: Tritiated ([³H]) MK-801, a high-affinity, selective NMDAR channel blocker, was used
as the radioactive ligand.

Procedure: Membranes containing NMDARs were incubated with [³H]MK-801 and increasing
concentrations of the test compound (e.g., ketamine). The test compound competes with MK-801 for

binding to the same site inside the channel.
Data Analysis: The concentration of the test compound that displaces 50% of the radioactive MK-

801 binding is the IC₅₀. This value is then used to calculate the inhibition constant (Ki), which
represents the binding affinity.

Mechanism of Action and Structural Insights

Both ketamine and DMXE are non-competitive NMDAR antagonists, meaning they do not bind to the

same site as the natural neurotransmitter (glutamate) but instead block the ion channel pore from within.

The diagram below illustrates the mechanism of NMDAR blockade and the key experimental workflow used

to study it.
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NMDAR Antagonism Mechanism

Experimental Workflow for Affinity Assessment
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Key Implications for Research

Potency Context: While DMXE's IC₅₀ of 0.679 μM confirms it is a potent NMDAR blocker, its
slightly higher value compared to ketamine (0.35 μM) suggests a lower affinity for the receptor [2]. In

practical terms, this could mean a slightly higher concentration of DMXE is needed to achieve the
same level of receptor blockade as ketamine.
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Polypharmacology: It is crucial to note that the effects of dissociative arylcyclohexylamines are not

exclusive to the NMDAR. Compounds like ketamine, PCP, and methoxetamine also have appreciable
affinities for other targets, such as the serotonin transporter (SERT) and dopamine D2 receptors,

which can significantly influence their overall psychoactive and potential therapeutic profiles [3] [4] [5].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 4 / 5 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3602154/
https://pubmed.ncbi.nlm.nih.gov/12232776/
https://www.nature.com/articles/4001093?error=cookies_not_supported&code=565756af-8245-4d52-9aa2-86d9bfd95163
https://www.smolecule.com/products/s11217249?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC5641405/
https://www.sciencedirect.com/science/article/pii/S134786132200072X
https://pmc.ncbi.nlm.nih.gov/articles/PMC3602154/
https://pubmed.ncbi.nlm.nih.gov/12232776/
https://www.nature.com/articles/4001093?error=cookies_not_supported&code=565756af-8245-4d52-9aa2-86d9bfd95163
https://www.smolecule.com/products/b11217249#deoxymethoxetamine-nmda-receptor-affinity-vs-ketamine
https://www.smolecule.com/products/b11217249#deoxymethoxetamine-nmda-receptor-affinity-vs-ketamine
https://www.smolecule.com/products/b11217249#deoxymethoxetamine-nmda-receptor-affinity-vs-ketamine
https://www.smolecule.com/products/b11217249#deoxymethoxetamine-nmda-receptor-affinity-vs-ketamine
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s11217249?utm_src=pdf-bulk
https://www.smolecule.com/products/s11217249?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United
States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 5 Tech Support

https://www.smolecule.com/products/s11217249?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

